molecular formula C12H12N4 B1279643 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 852313-93-0

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1279643
CAS No.: 852313-93-0
M. Wt: 212.25 g/mol
InChI Key: GKFLMDJKODZPLE-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2,4-dimethylphenyl)hexan-1-one: Contains a similar aromatic ring structure but differs in the aliphatic chain.

    3(5)-Aminopyrazoles: Share the pyrazole core but differ in the substitution pattern on the ring.

Uniqueness

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-4-11(9(2)5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFLMDJKODZPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471345
Record name 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852313-93-0
Record name 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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